1-benzoyl-4-(4-fluorobenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-8-6-15(7-9-16)18(23)21-12-10-20(11-13-21)17(22)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQQMCVQUVKXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Benzoyl 4 4 Fluorobenzoyl Piperazine and Analogues
Retrosynthetic Analysis of 1-benzoyl-4-(4-fluorobenzoyl)piperazine
A retrosynthetic analysis of the target molecule, this compound, reveals two primary logical bond disconnections at the amide C-N bonds. This approach simplifies the complex target structure into readily available starting materials.
The most direct retrosynthetic pathway involves disconnecting both acyl groups from the piperazine (B1678402) nitrogen atoms. This leads to three fundamental building blocks: piperazine, benzoyl chloride, and 4-fluorobenzoyl chloride. While conceptually simple, a one-pot condensation of these three components would result in a statistical mixture of products, including the desired unsymmetrical compound, the two corresponding symmetrical diacylated piperazines, and mono-acylated intermediates, making purification challenging and yields of the target molecule low.
A more refined and practical retrosynthetic strategy involves a stepwise disconnection. The first disconnection is made at one of the amide linkages, for instance, the bond between the piperazine nitrogen and the 4-fluorobenzoyl group. This step yields 1-benzoylpiperazine (B87115) and 4-fluorobenzoyl chloride as precursors. Subsequently, disconnecting the remaining amide bond in 1-benzoylpiperazine leads back to piperazine and benzoyl chloride. This stepwise approach forms the basis of the most common and selective classical synthetic routes.
Classical Synthetic Routes to N,N'-Diacylated Piperazines
Classical methods for preparing N,N'-diacylated piperazines primarily revolve around the acylation of the piperazine nitrogens. nih.gov The key challenge in synthesizing unsymmetrical derivatives like this compound is achieving selective acylation.
The reaction of piperazine with acyl halides, such as benzoyl chloride, is a fundamental method for forming N-acyl piperazines. ambeed.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. However, attempting to synthesize an unsymmetrical diacyl piperazine in a single step by reacting piperazine with a mixture of two different acyl chlorides (e.g., benzoyl chloride and 4-fluorobenzoyl chloride) is synthetically inefficient. This approach lacks selectivity and leads to a difficult-to-separate mixture of products:
this compound (desired product)
1,4-dibenzoylpiperazine (B181169) (symmetrical byproduct)
1,4-bis(4-fluorobenzoyl)piperazine (symmetrical byproduct)
1-benzoylpiperazine (mono-acylated intermediate)
1-(4-fluorobenzoyl)piperazine (B10881) (mono-acylated intermediate)
Therefore, direct mixed acylation is generally avoided in favor of more controlled, stepwise methods.
A stepwise functionalization strategy is the most reliable classical method for preparing unsymmetrically substituted piperazines like the title compound. nih.gov This approach involves two distinct acylation steps, allowing for precise control over the introduction of each acyl group.
The general procedure begins with the synthesis of a mono-acylated piperazine intermediate. To favor mono-acylation and prevent the formation of the symmetrical di-acylated byproduct, a large excess of piperazine can be used, which ensures that the acyl chloride is more likely to react with an unfunctionalized piperazine molecule. nih.gov Alternatively, protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) allows for clean mono-acylation, followed by deprotection to free the second nitrogen for the next step. mdpi.com
Following the preparation and purification of the mono-acylated intermediate (e.g., 1-benzoylpiperazine), the second acyl group is introduced. This is achieved by reacting the mono-substituted piperazine with the second acyl chloride (e.g., 4-fluorobenzoyl chloride). This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) to act as an acid scavenger. nih.govmdpi.com This stepwise approach has been successfully used to synthesize a variety of analogous 1,4-disubstituted piperazine derivatives. nih.govmdpi.comiucr.org
| Step | Reactant 1 | Reactant 2 | Reagents/Solvent | Product | Description |
| 1 | Piperazine (in excess) | Benzoyl Chloride | Dichloromethane (DCM), Base (e.g., Triethylamine) | 1-Benzoylpiperazine | Mono-acylation of piperazine. An excess of piperazine is used to minimize the formation of the di-acylated byproduct. |
| 2 | 1-Benzoylpiperazine | 4-Fluorobenzoyl Chloride | Dichloromethane (DCM), Triethylamine | This compound | Acylation of the second nitrogen atom of the purified mono-acylated intermediate to yield the final unsymmetrical product. |
Green Chemistry Principles in the Synthesis of Piperazine Derivatives
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry to develop more environmentally benign processes. researchgate.net For the synthesis of piperazine derivatives, several green strategies can be considered. These include the use of safer, renewable, or less toxic solvents to replace traditional chlorinated solvents like dichloromethane. researchgate.net Some protocols have explored using an excess of piperazine itself to act as both a reactant and an eco-friendly solvent. organic-chemistry.org
Furthermore, alternative energy sources such as microwave irradiation are being employed to accelerate reaction rates, reduce energy consumption, and often improve product yields. researchgate.net The development of catalyst-free reaction conditions or the use of organic photoredox catalysts also represents a greener approach, avoiding the potential toxicity and cost associated with heavy metal catalysts. mdpi.com These principles can be applied to the synthesis of this compound to make the process more sustainable.
Chemo- and Regioselectivity in the Functionalization of Piperazine Scaffolds
The core challenge in synthesizing unsymmetrically N,N'-disubstituted piperazines is controlling chemo- and regioselectivity. The piperazine scaffold possesses two chemically equivalent secondary amine groups. In a reaction with an acylating agent, controlling the reaction to occur on only one nitrogen (mono-substitution) versus both (di-substitution) is a primary concern.
When two different acyl groups must be introduced, as with this compound, the challenge is amplified. A one-pot approach is non-selective. Therefore, achieving high selectivity relies on a stepwise strategy. A robust method to enforce mono-functionalization involves the use of a protecting group. For example, reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-piperazine. The Boc-protected nitrogen is unreactive to acylation, allowing the free secondary amine to be selectively acylated with the first benzoyl chloride. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) regenerates a free secondary amine, which can then be cleanly acylated with the second, different benzoyl chloride. nih.govmdpi.com This protecting group strategy effectively circumvents the issue of selectivity, preventing the formation of undesired symmetrical byproducts and ensuring a high yield of the target unsymmetrical molecule.
Novel Methodologies for the Preparation of this compound and its Derivatives
While classical stepwise acylation remains a reliable method, research continues to explore novel methodologies for the synthesis of piperazine derivatives that offer improvements in efficiency, scope, or sustainability. For instance, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazine rings, allowing for the introduction of substituents onto the carbon backbone of the heterocycle, thereby expanding the accessible structural diversity beyond just N-functionalization. mdpi.comresearchgate.netnih.gov
For the construction of the piperazine core itself, innovative methods such as the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with anilines have been developed for rapid piperazine formation. rsc.org Additionally, visible-light-promoted decarboxylative annulation protocols provide access to substituted piperazines under mild conditions. organic-chemistry.org While these methods may not directly produce N,N'-diacyl piperazines, they represent advanced strategies for creating the core scaffold, which can then be functionalized using the classical stepwise acylation approach. The application of flow chemistry, enabling reactions in continuous-flow reactors, also offers potential advantages for the synthesis of such compounds by providing better control over reaction parameters, improving safety, and facilitating scalability.
Catalytic Approaches in C(O)-N Bond Formation
The formation of the amide linkages in this compound is typically achieved through the acylation of a piperazine core. A common and effective method is the nucleophilic substitution reaction between a piperazine derivative and an acyl chloride. This reaction is often facilitated by a base, which acts as a catalyst by deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity, and also serves to neutralize the HCl byproduct.
A general synthetic route to analogous 1-(substituted-benzoyl)-4-(substituted-benzhydryl)piperazine derivatives involves the reaction of a monosubstituted piperazine with a substituted benzoyl chloride. nih.govmdpi.com In a typical procedure, the piperazine derivative is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled. A tertiary amine, like triethylamine (NEt3), is added as a basic catalyst. mdpi.com The corresponding benzoyl chloride is then added, and the reaction proceeds at room temperature. mdpi.com
The synthesis of this compound would likely start from 1-benzoylpiperazine, which is then reacted with 4-fluorobenzoyl chloride. Alternatively, one could start with 1-(4-fluorobenzoyl)piperazine and react it with benzoyl chloride. The choice of starting material may depend on commercial availability and the reactivity of the respective acyl chlorides.
The reaction mechanism involves the nucleophilic attack of the secondary amine of the piperazine on the electrophilic carbonyl carbon of the acyl chloride. The presence of a base like triethylamine is crucial for scavenging the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Table 1: Catalytic Conditions for the Synthesis of this compound Analogues
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(4-chlorobenzhydryl)piperazine (B1679854) | 4-fluorobenzoyl chloride | Triethylamine | Dichloromethane | 81 | researchgate.net |
| 1-(4-chlorobenzhydryl)piperazine | Benzoyl chloride | Triethylamine | Dichloromethane | 75 | researchgate.net |
| Piperazine | Benzyl chloride | High | orgsyn.org | ||
| 1-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Research into the synthesis of medicinally relevant piperazine derivatives has also highlighted the use of palladium catalysts for C-N bond formation, particularly in Buchwald-Hartwig amination reactions to form N-arylpiperazines. mdpi.com While not a direct C(O)-N bond formation, this catalytic approach is crucial for constructing the piperazine scaffold itself, which can then undergo acylation. For instance, a Pd-catalyzed amination could be used to prepare an N-arylpiperazine intermediate, which is then acylated. mdpi.com
Microwave-Assisted Synthesis (Hypothetical for academic exploration)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. rsc.org The application of microwave irradiation to the synthesis of this compound is a promising, albeit hypothetical, avenue for academic exploration.
In a hypothetical microwave-assisted synthesis, the reaction of 1-benzoylpiperazine with 4-fluorobenzoyl chloride could be carried out in a sealed vessel under microwave irradiation. The use of microwaves would likely lead to a significant reduction in reaction time compared to conventional heating methods. scipublications.commdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction kinetics. rsc.org
A potential advantage of MAOS in this context is the ability to conduct the reaction under solvent-free conditions or with a minimal amount of a high-boiling point, polar solvent that efficiently absorbs microwave energy. This aligns with the principles of green chemistry by reducing solvent waste. rsc.org The reaction could potentially be performed in minutes rather than hours. mdpi.com
Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | 5-6 hours | 5-15 minutes |
| Solvent | Dichloromethane | Minimal or solvent-free |
| Yield | Good to Excellent | Potentially higher |
| Energy Input | Conductive heating | Dielectric heating |
This table is interactive and can be sorted by clicking on the column headers.
Studies on microwave-assisted synthesis of other piperazine amides and related heterocyclic compounds have demonstrated significant rate enhancements and improved yields. scipublications.comacs.org For example, the synthesis of piperazine-linked triazole derivatives has been achieved in very short reaction times with excellent yields under microwave irradiation. scipublications.com These findings support the hypothesis that MAOS could be a highly effective method for the synthesis of this compound.
Flow Chemistry Applications (Hypothetical for academic exploration)
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.gov The application of flow chemistry to the synthesis of this compound represents a forward-looking area for academic investigation.
In a hypothetical flow chemistry setup, solutions of the reactants, 1-benzoylpiperazine and 4-fluorobenzoyl chloride, would be continuously pumped from separate reservoirs and mixed in a T-junction. The resulting stream would then pass through a heated reactor coil, where the reaction takes place. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume.
This approach would allow for excellent control over reaction parameters such as temperature and stoichiometry. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, which can help to minimize the formation of byproducts. thieme-connect.de
Table 3: Potential Parameters for Flow Chemistry Synthesis
| Parameter | Description | Potential Value |
|---|---|---|
| Reactant Concentration | Concentration of starting materials in solution | 0.1 - 1.0 M |
| Flow Rate | Rate at which reactants are pumped through the reactor | 0.1 - 10 mL/min |
| Reactor Temperature | Temperature of the reactor coil | 80 - 150 °C |
| Residence Time | Time the reaction mixture spends in the heated zone | 1 - 20 minutes |
This table is interactive and can be sorted by clicking on the column headers.
The product stream exiting the reactor could be directed to an in-line purification module, such as a scavenger resin column to remove excess reagents or byproducts, allowing for the continuous production of the pure target compound. nih.gov The development of continuous flow methods for amide bond formation is an active area of research, with various strategies being explored, including the use of packed-bed reactors containing immobilized catalysts or reagents. nih.govresearchgate.net
Purification and Yield Optimization Strategies
The purification of this compound and the optimization of its synthetic yield are critical steps in obtaining a high-purity final product.
Purification Strategies:
Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the catalyst (e.g., triethylamine hydrochloride salt), and potentially byproducts. A standard workup procedure would involve washing the organic layer with an aqueous solution to remove the salt and any water-soluble impurities. mdpi.com
The primary method for purifying the crude product is column chromatography. nih.gov Silica gel is a common stationary phase, and the mobile phase would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product.
Recrystallization is another effective purification technique, particularly if the product is a solid. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the solvent.
Yield Optimization Strategies:
Several factors can be manipulated to optimize the yield of the synthesis:
Stoichiometry: The molar ratio of the reactants can be adjusted. Using a slight excess of the more valuable or reactive reagent can sometimes drive the reaction to completion. However, in the case of piperazine acylation, using a large excess of the acylating agent could lead to undesired side reactions if any piperazine starting material is present.
Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation while minimizing byproduct formation. mdpi.com Adjusting the temperature can also influence the reaction rate and selectivity.
Catalyst/Base: The choice and amount of the basic catalyst can significantly impact the yield. A stronger, non-nucleophilic base might improve the reaction rate, but its cost and ease of removal must be considered.
Solvent: The solvent can influence the solubility of the reactants and the reaction rate. A solvent that effectively dissolves all components of the reaction mixture is generally preferred.
Advanced Structural Characterization and Conformational Analysis of 1 Benzoyl 4 4 Fluorobenzoyl Piperazine
Spectroscopic Analysis for Detailed Structural Elucidation
Spectroscopic methods offer a powerful lens through which to view the intricate details of molecular structure and behavior in solution and the solid state.
Dynamic NMR studies on related functionalized piperazine (B1678402) derivatives have revealed the presence of conformational isomers in solution. beilstein-journals.org This phenomenon arises from the restricted rotation around the amide C-N bond, which possesses partial double-bond character, and the interconversion of the piperazine ring's chair conformation. beilstein-journals.org For 1-benzoyl-4-(4-fluorobenzoyl)piperazine, it is anticipated that the 1H and 13C NMR spectra would exhibit signal doubling for the piperazine ring protons and carbons at room temperature, indicative of two distinct conformational states in slow exchange on the NMR timescale. beilstein-journals.orgresearchgate.net
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in assigning the proton and carbon signals of the benzoyl and 4-fluorobenzoyl moieties, as well as the piperazine ring. researchgate.net Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide crucial insights into the spatial proximity of protons, thereby elucidating the preferred conformational arrangement of the molecule in solution. These techniques can help determine the relative orientations of the aryl rings with respect to the piperazine core. In similar acyl-functionalized piperazines, dynamic NMR has been used to calculate the activation energy barriers for the conformational exchange processes. beilstein-journals.org
Table 1: Predicted 1H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Benzoyl-H | 7.4 - 7.8 |
| 4-Fluorobenzoyl-H | 7.1 - 7.6 |
| Piperazine-H (adjacent to C=O) | 3.5 - 3.9 (broad) |
| Piperazine-H (adjacent to aryl) | 2.8 - 3.2 (broad) |
Note: These are estimated ranges based on data for similar compounds and are subject to solvent and temperature effects. The broadness of piperazine signals is expected due to conformational exchange.
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and can offer clues about intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For a related compound, 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, a strong N-C=O stretching frequency was observed around 1636 cm-1. nih.govmdpi.com Aromatic C-H stretching vibrations are anticipated above 3000 cm-1, while aliphatic C-H stretching of the piperazine ring would appear just below 3000 cm-1. nih.gov The C-F stretching vibration of the fluorobenzoyl group typically appears as a strong band in the 1250-1100 cm-1 region.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic C=C stretching vibrations are expected to produce strong signals in the 1600-1580 cm-1 region. dergipark.org.tr The symmetric breathing modes of the aromatic rings would also be prominent. In studies of similar molecules, Raman spectroscopy has been used to identify key structural features and complement FT-IR data. dergipark.org.trrasayanjournal.co.in
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm-1) | Technique |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |
| Amide C=O Stretch | ~1635 - 1645 | FT-IR, Raman |
| Aromatic C=C Stretch | ~1600, ~1500 | FT-IR, Raman |
| C-N Stretch | ~1270 | FT-IR, Raman |
| C-F Stretch | ~1250 - 1100 | FT-IR |
Note: These are approximate values based on data for analogous compounds. nih.govmdpi.comglobalresearchonline.net
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The primary fragment ions would be expected to arise from the cleavage of the amide bonds and the piperazine ring. Key expected fragments would include the benzoyl cation (m/z 105) and the 4-fluorobenzoyl cation (m/z 123). Other significant fragments would likely correspond to the piperazine ring system and its fragments. researchgate.net
X-ray Crystallography of this compound and Related Co-crystals
While specific crystallographic data for this compound is not publicly available, extensive studies on closely related compounds provide a robust framework for predicting its solid-state structure. nih.goviucr.orgnih.govresearchgate.net
X-ray diffraction studies on analogous compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, reveal that the piperazine ring consistently adopts a chair conformation in the solid state. nih.goviucr.orgnih.govresearchgate.netiucr.org It is highly probable that this compound would also exhibit this stable conformation.
Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for flexible molecules like this compound. The flexibility arises from the rotation around the C-N amide bonds and the C-C bonds connecting the phenyl groups to the carbonyls. Different crystallization conditions could potentially trap different conformers, leading to polymorphs with distinct physical properties. While not yet observed for this specific compound, studies on other piperazine derivatives have highlighted the potential for conformational isomerism, which is a prerequisite for conformational polymorphism. beilstein-journals.orgnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzoyl-4-(4-nitrophenyl)piperazine |
| 1-(4-bromobenzoyl)-4-phenylpiperazine |
| 1-(4-fluorobenzoyl)piperazine (B10881) |
Conformational Landscape and Dynamics of the Piperazine Ring
The conformational behavior of this compound in solution is primarily dictated by two key dynamic processes: the interconversion of the piperazine ring and the restricted rotation around the two exocyclic carbon-nitrogen (C-N) amide bonds. nih.gov In the solid state, crystallographic studies of analogous N,N'-diacylpiperazines confirm that the piperazine ring predominantly adopts a thermodynamically stable chair conformation. iucr.orgresearchgate.net However, in solution, the molecule exhibits significant conformational flexibility.
The six-membered piperazine ring, similar to cyclohexane (B81311), can exist in several conformations, including the stable chair form, the flexible boat form, and various twist-boat intermediates. nih.govnih.gov The chair conformation is the most energetically favorable due to the minimization of torsional strain, with adjacent hydrogens being in staggered positions. libretexts.org The boat conformation is less stable due to unfavorable steric interactions between the "flagpole" hydrogens and the eclipsing of hydrogens along the sides of the ring. libretexts.org
Chair-Boat Interconversion and Ring Flipping Energetics
The piperazine ring in this compound undergoes a dynamic equilibrium between two chair conformations, a process known as ring inversion or ring flipping. nih.govrsc.org This interconversion proceeds through higher-energy transition states, likely involving twist-boat conformations. The energy barrier for this process can be overcome by thermal energy at room temperature, leading to a rapid exchange between the two chair forms. nih.gov
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the energetics of this process. rsc.orgrsc.org For N-acylated piperazines, the activation energy barriers (ΔG‡) for the piperazine ring inversion have been determined. Studies on related N-benzoylated piperazines show that these energy barriers typically range from 56 to 80 kJ mol⁻¹. nih.govrsc.orgresearchgate.net In many instances, the energy barrier for ring inversion is found to be lower than the barrier for the rotation of the attached acyl groups. rsc.org The energy difference between the chair and the higher-energy boat conformation for a simple cyclohexane ring is significant, with the chair form being more stable by about 5-10 kcal·mol⁻¹ (approximately 21-42 kJ·mol⁻¹). nih.gov However, bulky substituents can influence this energy gap. nih.govacs.org For trans-1,2-disubstituted cyclohexanes, steric repulsion can lower the energy barrier for ring inversion compared to their cis isomers. nih.gov
| Dynamic Process | Typical Activation Energy (ΔG‡) Range (kJ mol⁻¹) | Primary Influencing Factors |
|---|---|---|
| Piperazine Ring Inversion | 56 - 66 | Steric hindrance, solvent polarity |
| Acyl Group Rotation | 57 - 80 | Electronic properties of substituents, solvent polarity |
Note: Data in the table is based on findings for a range of N-benzoylated piperazine derivatives as reported in the literature and serves as an illustrative guide for the titular compound. nih.govresearchgate.net
Rotational Barriers of Acyl Groups
A second, and often more energetically demanding, conformational process in this compound is the hindered rotation around the two amide (C-N) bonds linking the benzoyl and 4-fluorobenzoyl groups to the piperazine nitrogen atoms. nih.gov This restricted rotation arises from the partial double bond character of the amide linkage, a result of the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govrsc.org
This phenomenon leads to the existence of rotational isomers, or rotamers. For symmetrically N,N'-diacylated piperazines, distinct syn (cis) and anti (trans) rotamers can be observed at low temperatures using NMR spectroscopy. nih.gov The anti isomer is generally found to be the more energetically favored rotamer. nih.gov
The Gibbs free activation energy (ΔG‡) for the rotation of the amide bond in N-benzoylated piperazines has been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgresearchgate.net The magnitude of this rotational barrier is sensitive to the electronic properties of the substituents on the benzoyl ring. Electron-withdrawing groups, such as the fluorine atom in the 4-fluorobenzoyl moiety, tend to increase the rotational barrier. nih.gov This is because they enhance the zwitterionic character of the amide bond, thereby increasing its double bond character and making rotation more difficult. nih.gov The barrier is also influenced by the polarity of the solvent, with higher values often observed in more polar solvents like DMSO-d₆ compared to CDCl₃. nih.gov
| Substituent on Benzoyl Ring | Electronic Effect | Effect on Rotational Barrier (ΔG‡) |
|---|---|---|
| Electron-Donating (e.g., -CH₃) | Decreases partial double bond character | Lower Barrier |
| Electron-Withdrawing (e.g., -F, -NO₂) | Increases partial double bond character | Higher Barrier |
Note: This table illustrates the general trend observed for substituted N-benzoyl piperazines. nih.gov
Chiroptical Properties and Stereochemical Studies (if applicable)
Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of a molecule with left- and right-circularly polarized light. These properties are exclusive to chiral molecules, which are non-superimposable on their mirror images. rsc.org
Therefore, stereochemical studies focusing on enantiomeric separation or the measurement of chiroptical properties are not applicable to this compound itself under standard conditions. rsc.orgresearchgate.net
Mechanistic and Molecular Interaction Studies of 1 Benzoyl 4 4 Fluorobenzoyl Piperazine
Investigation of Binding Affinities and Modulatory Effects on Defined Molecular Targets
The interaction of 1-benzoyl-4-(4-fluorobenzoyl)piperazine and its structural analogs with various molecular targets has been a subject of scientific investigation to elucidate its pharmacological potential. These studies primarily involve in vitro assays using non-human tissues or recombinant proteins to determine binding affinities and functional effects on specific receptors and enzymes.
In Vitro Receptor Binding Assays (Non-human tissue/recombinant proteins)
The piperazine (B1678402) scaffold is a recognized pharmacophore that interacts with a range of biological targets. researchgate.net Specifically, diaryl piperazine derivatives have been identified as potent and selective antagonists of the dopamine (B1211576) D4 receptor. nih.gov The inclusion of a 4-(p-fluorobenzoyl)piperidine fragment, which is structurally related to the moiety in the title compound, has been shown to be crucial for binding to several key receptors. This fragment is considered a constrained analog of the butyrophenone (B1668137) pharmacophore and is vital for anchoring ligands to the 5-HT₂ₐ receptor. nih.gov
Studies on compounds with this moiety have demonstrated significant affinity for serotoninergic (5-HT₂ₐ) and dopaminergic (D₁, D₂, and D₄) receptors. nih.gov Furthermore, benzylpiperazine derivatives have been developed as high-affinity ligands for the σ₁ receptor, which is involved in modulating nociceptive signaling. nih.gov While direct binding data for this compound is not extensively documented, the affinities of its structural components suggest a potential for interaction with these receptor systems. The basic piperazine ring itself can act as a GABA receptor agonist, leading to hyperpolarization of muscle membranes in certain organisms. patsnap.comdrugbank.com
Table 1: Receptor Binding Affinities of Structurally Related Piperazine/Piperidine Compounds This table is illustrative, based on data from related compounds, to indicate potential targets.
| Compound Class/Fragment | Receptor Target(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Diaryl piperazine derivatives | Dopamine D4 | Potent and selective antagonists | nih.gov |
| 4-(p-fluorobenzoyl)piperidine fragment | 5-HT₂ₐ, D₁, D₂, D₄ | Notable binding affinity | nih.gov |
| Benzylpiperazinyl derivatives | σ₁ Receptor | High affinity, antagonism | nih.gov |
| Piperazine (parent compound) | GABA Receptor | Agonism, causes hyperpolarization | patsnap.comdrugbank.com |
Enzyme Inhibition Kinetics (Isolated enzymes)
The potential for this compound derivatives to act as enzyme inhibitors has been explored through various in vitro studies on isolated enzymes. Structurally similar piperazine sulfonamides have demonstrated inhibitory activity against matrix metalloproteinase-3 (MMP-3) and carbonic anhydrase. nih.govmdpi.com
More directly related, a compound featuring a 4-fluorobenzylpiperazine core, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, was identified as a potent competitive inhibitor of tyrosinase, with an IC₅₀ value significantly lower than the reference compound, kojic acid. nih.gov Other research has pointed to the ability of certain piperazine derivatives to inhibit topoisomerase II activity, a mechanism relevant to anticancer effects. mdpi.com Additionally, a benzoylpiperidine derivative was found to be a reversible and competitive inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.gov These findings suggest that the this compound structure possesses features conducive to enzyme inhibition.
Table 2: Enzyme Inhibition by Structurally Related Piperazine Compounds
| Compound Class | Enzyme Target | Type of Inhibition | Reference(s) |
|---|---|---|---|
| Piperazine sulfonamides | MMP-3, Carbonic Anhydrase | Inhibition | nih.govmdpi.com |
| 4-fluorobenzylpiperazine derivative | Tyrosinase | Competitive Inhibition (IC₅₀ = 0.18 µM) | nih.gov |
| Piperazine derivatives | Topoisomerase II | Activity Inhibition | mdpi.com |
| Benzoylpiperidine derivative | Monoacylglycerol Lipase (MAGL) | Reversible, Competitive Inhibition | nih.gov |
Cellular Permeability and Intracellular Distribution Studies (In vitro cell lines)
Direct studies quantifying the cellular permeability and intracellular distribution of this compound are limited. However, significant indirect evidence of its ability to cross the cell membrane and exert intracellular effects comes from cytotoxicity studies.
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which includes a fluorobenzoyl analog, demonstrated significant cell growth inhibitory activity across a wide range of human cancer cell lines. mdpi.comnih.gov These cell lines include those derived from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. researchgate.netnih.govnih.gov The observation of cytotoxic effects in these diverse in vitro cell models inherently confirms that the compound can penetrate the cellular membrane to reach intracellular targets and trigger biological responses. nih.gov Time-dependent cytotoxicity analysis of a related compound also indicated long-term in situ stability within the cellular environment. nih.govnih.gov
Biotransformation Pathways and Metabolite Profiling (In vitro systems)
The biotransformation of xenobiotics like this compound typically occurs in two main phases within the liver and other tissues. nih.gov Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, often catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.gov Phase II reactions involve conjugation with endogenous hydrophilic molecules, such as glucuronic acid, to facilitate excretion. nih.gov
While specific metabolite profiling for this compound is not available, studies on structurally similar compounds provide insights into its likely metabolic fate. For N-benzylpiperazine (BZP), a major metabolic pathway is aromatic hydroxylation to form p-hydroxy-BZP and m-hydroxy-BZP, followed by Phase II conjugation with glucuronic acid. nih.gov Another key pathway for piperazine-containing drugs is N-dealkylation. nih.gov For example, a related neuroleptic agent undergoes N-dealkylation to form 4-(p-chlorobenzoyl)piperidine, which is then further oxidized. nih.gov
Based on these precedents, the probable biotransformation pathways for this compound in in vitro systems would include:
Aromatic Hydroxylation: Oxidation of the benzoyl or fluorobenzoyl rings.
N-dealkylation: Cleavage of one of the benzoyl groups from the piperazine core.
Piperazine Ring Oxidation: Formation of more polar metabolites.
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Mechanisms of Action at the Sub-Cellular and Molecular Levels
The mechanisms of action for piperazine derivatives are multifaceted, involving interference with several critical cellular processes. Mechanistic evaluations have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov This is supported by findings that a piperazine derivative induces apoptosis in U937 leukemia cells through intrinsic pathways, characterized by caspase activation, loss of mitochondrial membrane potential, and the release of cytochrome c. researchgate.net
Furthermore, piperazine-based compounds have been shown to inhibit microtubule synthesis. nih.gov This disruption of the cytoskeleton can lead to cell cycle arrest, preventing cell division and proliferation. The inhibition of topoisomerase II is another identified mechanism, which interferes with DNA replication and repair, ultimately leading to cell death. mdpi.com These multiple sub-cellular and molecular actions contribute to the observed cytotoxic and antiproliferative effects in various cell lines. nih.gov
Interactions with Model Biological Membranes
The interaction of drug molecules with the cell membrane is a critical factor influencing their bioavailability and mechanism of action. While direct studies on this compound are not documented, research on other heterocyclic compounds provides a relevant model.
Studies using in silico molecular dynamics simulations on benzothiadiazine derivatives, which are also heterocyclic structures, have shown a strong affinity for the interface of model zwitterionic cell membranes. nih.gov These molecules tend to reside at the membrane interface, where they can form single and double hydrogen bonds with the phospholipid head groups and cholesterol. nih.gov The strength and duration of these interactions can be significantly influenced by chemical substitutions on the core structure. nih.gov
Given its structure, which includes polar carbonyl groups and aromatic rings, this compound could potentially exhibit similar behavior. It is plausible that the compound orients itself at the lipid-water interface of the cell membrane, with the lipophilic benzoyl moieties inserting into the nonpolar regions of the bilayer while the piperazine core and carbonyl oxygens interact with the polar head groups. This interaction could influence membrane properties and facilitate the compound's entry into the cell.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Insights (Excluding clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to understand the relationship between the physicochemical properties of a series of compounds and their biological activities. jocpr.com For novel compounds like this compound, where extensive experimental data may be limited, QSAR can offer valuable mechanistic insights by predicting the activity of new analogs and identifying the key molecular features driving their biological effects. nih.gov This approach is instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and desired properties. jocpr.com
The fundamental principle of QSAR is to correlate the biological activity of a compound with its molecular descriptors. These descriptors are numerical representations of the compound's structural, electronic, and physicochemical properties. The process involves creating a dataset of structurally related compounds with their measured biological activities, calculating a wide range of molecular descriptors for each, and then developing a mathematical model that best describes the relationship.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar piperazine derivatives provide a clear framework for how such an investigation would be approached. For instance, QSAR analyses on various aryl piperazine derivatives have successfully identified key descriptors influencing their biological activities, such as antidepressant effects. nih.gov
Key Molecular Descriptors in QSAR Studies of Piperazine Derivatives
In typical QSAR models for piperazine-containing compounds, a variety of descriptors are considered to capture the essence of the molecule's interaction with a biological target. These can be broadly categorized as follows:
| Descriptor Category | Examples | Potential Relevance for this compound |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Partial atomic charges | The distribution of electrons, influenced by the electronegative fluorine and oxygen atoms, is critical for electrostatic interactions with a target protein. |
| Steric/Topological | Molecular weight, Molar refractivity, Molecular surface area, Shape indices (e.g., Shadow-XZ) | The size and shape of the two benzoyl groups and the central piperazine ring dictate the compound's fit within a binding pocket. |
| Hydrophobic | LogP (Partition coefficient) | The overall lipophilicity affects the compound's ability to cross biological membranes and interact with hydrophobic pockets in a receptor. |
| Thermodynamic | Heat of formation | This descriptor can relate the stability of the compound to its biological activity. nih.gov |
A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing derivatives with variations in the benzoyl and fluorobenzoyl rings. For example, substituents could be varied at different positions on the phenyl rings to modulate electronic and steric properties. The biological activity of each analog would be determined through in vitro assays.
Development and Validation of the QSAR Model
Once the dataset of compounds and their activities is established, a statistical method is employed to generate the QSAR model. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity to the most relevant descriptors. More advanced methods like Genetic Function Approximation (GFA) may also be used to select the best combination of descriptors for a robust model. nih.govnih.gov
For example, a study on aryl alkanol piperazine derivatives used GFA to develop statistically significant 2D-QSAR models. nih.gov The models indicated that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and surface area (Jurs-PNSA-3) were crucial for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov Similarly, for noradrenaline (NA) reuptake inhibition, descriptors like HOMO energy and principal moment of inertia (PMI-mag) were found to be important. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a test set of compounds not included in model generation are essential to ensure the model's reliability. nih.gov A high correlation coefficient (r²) for the training set and a high predictive r² for the test set indicate a robust and predictive QSAR model.
The insights gained from such a QSAR study on this compound and its analogs would be invaluable for understanding the specific structural requirements for its biological activity. The model could quantitatively highlight the importance of features like the fluorine substitution on the benzoyl ring, the conformation of the piperazine core, and the electronic properties of the entire molecule, thereby guiding the rational design of future compounds with potentially improved activities.
Structure Activity Relationship Sar Investigations of 1 Benzoyl 4 4 Fluorobenzoyl Piperazine and Analogues
Design Principles for Derivatives and Analogues of 1-benzoyl-4-(4-fluorobenzoyl)piperazine
The design of derivatives based on the this compound scaffold is guided by the principle of systematic structural modification to explore and optimize interactions with biological targets. The core structure consists of a central piperazine (B1678402) ring, which is known to be a privileged structure in medicinal chemistry due to its ability to form hydrogen and ionic bonds with target proteins. mdpi.com The two aroyl groups, a benzoyl group and a 4-fluorobenzoyl group, offer multiple points for modification to modulate the electronic, steric, and lipophilic properties of the molecule.
Key design principles for creating analogues of this compound and related compounds include:
Systematic Modification of Aromatic Moieties: Introducing a variety of substituents onto the benzoyl and fluorobenzoyl rings allows for a thorough investigation of the chemical space around these groups. This helps in identifying key interactions with the target protein and optimizing potency and selectivity.
Linker Modification: While the parent compound has direct amide linkages, the introduction of different linkers between the piperazine and the aromatic rings can alter the flexibility and orientation of the molecule, potentially leading to improved binding affinity.
Systematic Modification of Benzoyl and Fluorobenzoyl Moieties
The benzoyl and 4-fluorobenzoyl moieties are critical components of the this compound scaffold, and their systematic modification is a key strategy in SAR studies. Research on related 1,4-disubstituted piperazines has demonstrated that the nature and position of substituents on these aromatic rings can significantly influence biological activity. mdpi.comnih.gov
In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a series of analogues was synthesized with different substituents on the benzoyl ring to probe the SAR. mdpi.com Although the 4-position of the piperazine was occupied by a 4-chlorobenzhydryl group instead of a benzoyl group, the principles of modifying the benzoyl moiety are applicable. The study explored a range of substituents, including chloro, fluoro, methoxy, and nitro groups, to assess their impact on cytotoxicity against various cancer cell lines. mdpi.comnih.gov
The introduction of a fluorine atom, as seen in the 4-fluorobenzoyl moiety of the parent compound, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. Further modifications could involve altering the position of the fluorine atom (e.g., to the 2- or 3-position) or introducing multiple fluorine atoms. Additionally, replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -CF3) groups can provide valuable insights into the electronic requirements for optimal activity.
Modifications to the Piperazine Ring System and Linkers
The piperazine ring in this compound typically adopts a chair conformation, which positions the two bulky benzoyl groups in equatorial positions to minimize steric hindrance. nih.goviucr.org This conformational preference is a crucial aspect of its interaction with biological targets. Modifications to the piperazine ring itself, such as replacing it with a homopiperazine (B121016) (a seven-membered ring), can alter the distance and spatial orientation of the two aromatic moieties, which can be beneficial for optimizing binding to a specific target. mdpi.com
Furthermore, introducing substituents directly onto the carbon atoms of the piperazine ring can create chiral centers, allowing for the investigation of stereochemical effects on activity. The amide linkers connecting the benzoyl groups to the piperazine nitrogen atoms are also potential sites for modification. While the existing amide bond is relatively rigid, replacing it with more flexible linkers, such as an alkyl chain, or with other functional groups could influence the conformational freedom of the molecule and its binding mode.
Synthesis of Analogue Libraries for SAR Studies
The synthesis of analogue libraries of this compound and related compounds is typically achieved through straightforward and robust chemical reactions, making this scaffold amenable to combinatorial chemistry approaches for generating diverse sets of molecules for SAR studies. mdpi.comnih.gov
The most common synthetic route involves the acylation of a monosubstituted piperazine with a suitable benzoyl chloride derivative. nih.gov For instance, to synthesize analogues of this compound where the benzoyl group is varied, one would start with 1-(4-fluorobenzoyl)piperazine (B10881) and react it with a series of substituted benzoyl chlorides in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. nih.gov
A general synthetic scheme is as follows:
Preparation of the Monosubstituted Piperazine: 1-(4-Fluorobenzoyl)piperazine can be prepared by reacting piperazine with 4-fluorobenzoyl chloride. Careful control of the stoichiometry is necessary to favor the formation of the mono-acylated product.
Acylation with Substituted Benzoyl Chlorides: The resulting 1-(4-fluorobenzoyl)piperazine is then reacted with a library of different benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, 3-nitrobenzoyl chloride) to yield the desired 1-aroyl-4-(4-fluorobenzoyl)piperazine analogues.
This modular approach allows for the rapid generation of a wide range of derivatives for biological testing. The purification of the final products is often accomplished by crystallization or column chromatography. nih.gov
Evaluation of Structure-Activity Profiles in Defined Biological Assays (in vitro cell assays, enzyme assays)
The biological activity of this compound analogues is typically evaluated using a panel of in vitro assays to determine their potency and selectivity. These assays can include cell-based assays to measure effects on cell proliferation or viability, as well as enzyme assays to assess the inhibition of specific molecular targets. mdpi.comnih.gov
For example, in a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the cytotoxic activity of the compounds was evaluated against a panel of human cancer cell lines, including those from liver, breast, and colon cancers. mdpi.com The half-maximal growth inhibitory concentration (GI50) was determined for each compound to quantify its potency.
The results from such studies allow for the establishment of a structure-activity profile. For instance, in the aforementioned study, the substitution on the benzoyl ring had a significant impact on the cytotoxic activity.
Table 1: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogues in Human Cancer Cell Lines (GI50 in µM)
| Compound | R | HUH7 (Liver) | FOCUS (Liver) | HEPG2 (Liver) | HEP3B (Liver) | MCF7 (Breast) | T47D (Breast) | HCT116 (Colon) |
| 5a | 4-Cl | 4.64 | 4.15 | >50 | >50 | 12.16 | 1.91 | 6.18 |
| 5b | 4-F | 11.21 | 8.16 | 13.90 | 11.45 | 11.39 | 2.11 | 13.84 |
| 5c | 4-OCH3 | 11.12 | 11.66 | 7.22 | 1.67 | 6.09 | 0.44 | 6.18 |
| 5d | 4-NO2 | 10.14 | >50 | 33.31 | 10.10 | 11.11 | 0.85 | 11.19 |
| 5e | 3-NO2 | 10.33 | 10.10 | 10.12 | 10.11 | 10.17 | 0.31 | 10.65 |
| 5f | 4-Ph | 11.33 | 11.10 | 11.11 | 11.10 | 11.15 | 11.11 | 11.11 |
| 5g | 2,4-diF | 11.15 | 11.11 | 11.10 | 11.12 | 11.12 | 11.13 | 11.14 |
Data adapted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.comnih.gov
From this data, it can be inferred that for this particular scaffold, a 4-methoxy or a 3-nitro substitution on the benzoyl ring can lead to potent activity in certain cell lines, while a 4-phenyl or 2,4-difluoro substitution resulted in lower activity. researchgate.net The 4-fluoro analogue (5b) showed moderate activity across several cell lines. mdpi.com
Elucidation of Key Pharmacophoric Elements for Desired Activity
The elucidation of key pharmacophoric elements is a crucial step in understanding the SAR of a series of compounds. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements can be deduced from the SAR data.
Based on studies of related compounds, the following features are likely to be important:
Two Aromatic Rings: The presence of two aromatic rings is a common feature in many biologically active piperazine derivatives. These rings can engage in hydrophobic and π-π stacking interactions with the target protein.
The Central Piperazine Ring: The piperazine ring acts as a central scaffold, holding the two aromatic moieties in a specific spatial orientation. Its basic nitrogen atoms can also participate in hydrogen bonding or ionic interactions.
Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the benzoyl groups are potent hydrogen bond acceptors, which can form crucial interactions with hydrogen bond donors in the active site of a target protein.
Specific Substituents: The nature and position of substituents on the aromatic rings are critical for fine-tuning the activity. For example, the fluorine atom in the 4-fluorobenzoyl group may act as a weak hydrogen bond acceptor or contribute to favorable electrostatic interactions.
By comparing the activities of a library of analogues, researchers can build a pharmacophore model that can be used to design new, more potent, and selective compounds.
Impact of Stereochemistry on Activity (if applicable)
While this compound itself is an achiral molecule, the introduction of substituents onto the piperazine ring or the use of chiral atropisomeric benzoyl groups can lead to stereoisomers. Stereochemistry can play a pivotal role in the biological activity of drugs, as enantiomers or diastereomers can exhibit different potencies, efficacies, and metabolic profiles. unisi.itsarchemlabs.com
For many classes of compounds, the specific three-dimensional arrangement of atoms is critical for binding to a chiral biological target, such as a protein or enzyme. unisi.it If a derivative of this compound were to be synthesized with a chiral center, it would be essential to separate the stereoisomers and evaluate their biological activity independently. This would allow for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer).
In the broader context of drug design, understanding the impact of stereochemistry is crucial for developing safe and effective therapeutic agents. unisi.itsarchemlabs.com For the this compound class of compounds, any future development of chiral analogues would necessitate a thorough investigation of their stereochemical properties and the influence on their biological activity.
Computational and Theoretical Chemistry Approaches for 1 Benzoyl 4 4 Fluorobenzoyl Piperazine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-benzoyl-4-(4-fluorobenzoyl)piperazine, these calculations consistently show that the central piperazine (B1678402) ring adopts a stable chair conformation. nih.govnih.gov This conformation minimizes steric strain and is a common feature in related piperazine derivatives. nih.govnih.gov
The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of electron-withdrawing carbonyl groups attached to the piperazine nitrogens significantly influences their electronic properties, reducing their basicity compared to unsubstituted piperazine. The fluorine atom on the benzoyl group also contributes to the electronic landscape through its inductive electron-withdrawing effects.
Table 1: Representative Optimized Geometric Parameters for Substituted Benzoylpiperazines (Illustrative) Note: This table is illustrative, based on data for similar compounds. Precise values for this compound would require specific DFT calculations.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-N (Amide Bond) | ~1.35 - 1.38 Å | The bond between the carbonyl carbon and the piperazine nitrogen, showing partial double bond character. |
| C=O (Carbonyl Bond) | ~1.22 - 1.24 Å | The double bond of the benzoyl groups. |
| C-N-C (Piperazine Ring) | ~110 - 114° | The bond angle within the chair conformation of the piperazine ring. |
| Dihedral Angle (Aryl-Carbonyl) | Variable | The twist between the plane of the aromatic ring and the plane of the C=O group, affecting conjugation. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comnih.gov The MEP map displays regions of different electrostatic potential on the molecule's electron density surface.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. researchgate.net For this compound, these negative regions are predominantly localized on the electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, on the fluorine atom. nih.gov These sites represent the most likely points for interaction with protons or other electrophiles. ajchem-a.com
Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are favorable for nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms of the aromatic rings. The carbon atoms of the carbonyl groups, while not at the surface, carry a significant partial positive charge and are the primary sites for nucleophilic attack. The MEP analysis provides a reactivity map, highlighting the carbonyl oxygens as key sites for hydrogen bonding and the carbonyl carbons as primary electrophilic centers. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl ring and the piperazine nitrogen atoms, although the electron-withdrawing acyl groups diminish the nitrogen's nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons, indicating the molecule's capacity to act as an electron acceptor (an electrophile). youtube.com The LUMO is anticipated to be centered on the electron-deficient parts of the molecule, specifically the carbonyl carbons and the fluorinated benzoyl ring. The C=O double bonds are primary sites for nucleophilic attack, which corresponds to the interaction of a nucleophile's HOMO with the LUMO of the piperazine derivative. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Computational methods can predict various reactivity parameters. The pKa value, a measure of acidity or basicity, can be estimated for the piperazine nitrogens. Due to the presence of the two electron-withdrawing benzoyl groups, both nitrogen atoms are part of amide linkages. This delocalization of the nitrogen lone pair into the carbonyl system drastically reduces their basicity, and they are not expected to be significantly protonated under typical physiological conditions.
Reaction pathway analysis can be computationally modeled to explore potential chemical transformations. For this compound, key predicted reaction pathways would include:
Nucleophilic Acyl Substitution: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This could lead to the cleavage of the amide bond under harsh conditions (e.g., strong acid or base hydrolysis).
Electrophilic Aromatic Substitution: The benzoyl and fluorobenzoyl rings can undergo electrophilic substitution, with the existing substituents directing the position of the incoming electrophile. The reactivity of the rings is, however, reduced by the deactivating nature of the acyl group.
Molecular Dynamics (MD) Simulations
While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. nih.govnih.gov
MD simulations provide a detailed picture of the conformational landscape and flexibility of this compound in solution or in a biological environment. mdpi.com These simulations track the atomic motions over time, typically on the nanosecond to microsecond scale. nih.gov
For this molecule, MD simulations would reveal several key dynamic features:
Piperazine Ring Puckering: The chair conformation of the piperazine ring is not rigid. MD simulations can sample the transitions between different chair and boat-like conformations, providing insight into the ring's flexibility.
Solvent Interactions: By including solvent molecules in the simulation, one can study how the molecule interacts with its environment, which is crucial for understanding its solubility and behavior in solution.
Studies on other phenyl-piperazine scaffolds have used MD simulations to confirm stable binding poses in protein targets, demonstrating the utility of this technique in drug discovery contexts. nih.gov Such simulations can reveal key interactions and conformational changes that are essential for biological activity. mdpi.comresearchgate.net
Ligand-Protein Interactions (in silico)
The biological activity of a molecule is fundamentally dependent on its ability to interact with specific protein targets. In silico methods, such as molecular dynamics (MD) simulations, provide a dynamic view of how a ligand like this compound might bind within a protein's active site. MD simulations can reveal the stability of the ligand-protein complex and the key amino acid residues involved in the interaction over time.
The types of interactions that would be anticipated for this compound, based on its structure and data from related compounds, are summarized in the table below.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygens, Piperazine nitrogens | Polar residues (e.g., Serine, Threonine, Tyrosine), Charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine) |
| Hydrophobic Interactions | Benzoyl rings, Fluorobenzoyl ring | Non-polar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |
| π-π Stacking | Benzoyl and fluorobenzoyl aromatic rings | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Halogen Bonding | Fluorine atom | Electron-rich atoms in the protein backbone or side chains |
This table is illustrative and based on general principles of molecular interactions and findings from studies on analogous piperazine derivatives.
Docking Studies and Virtual Screening for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design and is frequently used in virtual screening campaigns to identify potential hits from large compound libraries. For a compound like this compound, docking studies could be employed to predict its binding affinity and pose within the active site of various known receptors or enzymes.
While specific docking studies for this compound are not prominent in published literature, research on similar piperazine-containing molecules demonstrates the utility of this approach. For example, in a study on piperazine derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, Quantum-Polarized Ligand Docking (QPLD) was used to show how the compounds fit into the enzyme's binding site. mdpi.com The study revealed key hydrogen bonding interactions with residues such as R125, E205, and Y662. mdpi.com
Virtual screening could utilize the this compound scaffold to search for proteins it might bind to, a process sometimes referred to as target fishing or reverse docking. This can help to identify potential new therapeutic applications for the compound or to understand its off-target effects.
Below is a hypothetical data table illustrating the kind of results a docking study might produce for analogous compounds against a specific protein target.
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Arylpiperazine Derivative 1 | Serotonin (B10506) 5-HT1A Receptor | -9.5 | Phe361, Trp357, Tyr390 |
| Arylpiperazine Derivative 2 | Dopamine (B1211576) D2 Receptor | -8.8 | Asp114, Phe389, Ser193 |
| Benzoylpiperazine Analog A | Androgen Receptor | -10.2 | Arg752, Gln711, Phe764 |
| Benzoylpiperazine Analog B | Phosphoinositide 3-kinase | -7.9 | Val851, Lys802, Trp780 |
This table is for illustrative purposes and contains representative data from studies on various arylpiperazine and benzoylpiperazine derivatives to demonstrate the output of docking studies. nih.govmdpi.comnih.gov
De Novo Ligand Design Methodologies Incorporating the Piperazine Scaffold
De novo ligand design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. nih.gov The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and is frequently incorporated in de novo design strategies. researchgate.net This is due to its favorable physicochemical properties, its ability to improve pharmacokinetic profiles such as water solubility, and its synthetic accessibility. researchgate.netnih.gov
Methodologies for de novo design that could incorporate the this compound structure can be categorized as follows:
Scaffold-based design: In this approach, the core piperazine ring is used as a central scaffold. Computational algorithms then add different functional groups or fragments to the nitrogen atoms (N1 and N4 positions) to optimize interactions with the target protein. The benzoyl and 4-fluorobenzoyl groups of the title compound are examples of such additions.
Fragment-based growing: This method starts with a small fragment, which could be the piperazine ring itself, placed in a favorable position within the protein's binding site. The molecule is then "grown" by adding new fragments computationally to create a larger, more potent ligand.
Scaffold hopping: This technique involves replacing a known active scaffold with a different one, such as piperazine, while maintaining the original pharmacophoric features. nih.gov This can lead to novel compounds with improved properties or different intellectual property profiles. The piperazine moiety is often used in this context to impart better ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov
The use of multicomponent reactions in the de novo assembly of highly substituted piperazines is an advanced synthetic strategy that complements these computational design approaches, allowing for the rapid creation of diverse compound libraries based on the piperazine core. researchgate.net
Prediction of Physicochemical Descriptors and Their Correlation with Biological Activity (in silico)
The physicochemical properties of a molecule are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADMET). researchgate.net These properties can be predicted using various in silico tools and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical correlation between the chemical structure (represented by physicochemical descriptors) and the biological activity of a series of compounds. nih.gov
For this compound and its analogs, a QSAR study would involve calculating a range of descriptors. researchgate.netmdpi.com These can include:
Electronic descriptors: Such as atomic charges and orbital energies (e.g., HOMO and LUMO), which can describe a molecule's reactivity and ability to participate in electrostatic interactions.
Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and how it fits into a binding site.
Hydrophobic descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of the compound and its ability to cross biological membranes.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.
A hypothetical QSAR study on a series of benzoylpiperazine derivatives might yield data like that shown in the table below.
| Compound | Biological Activity (IC50, µM) | LogP | Topological Polar Surface Area (TPSA) | Molecular Weight ( g/mol ) |
| Analog 1 | 0.5 | 3.2 | 45.5 | 300.3 |
| Analog 2 | 1.2 | 3.8 | 45.5 | 314.4 |
| Analog 3 | 0.2 | 3.5 | 55.8 | 329.3 |
| Analog 4 | 5.8 | 4.5 | 45.5 | 348.8 |
| This compound | Predicted | Calculated | Calculated | 326.36 |
This table is illustrative. The activity and descriptor values for analogs are hypothetical, based on general trends seen in QSAR studies of piperazine derivatives. researchgate.net The row for the title compound indicates where its predicted and calculated values would fit within such a study.
A resulting QSAR equation might look like: log(1/IC50) = 0.5 * (LogP) - 0.02 * (TPSA) + c
This equation would suggest that higher lipophilicity (LogP) and lower polar surface area (TPSA) are correlated with increased biological activity for this particular series of compounds against a specific target. Such models are valuable for prioritizing the synthesis of new derivatives with a higher probability of success. researchgate.net
Emerging Research Directions for 1 Benzoyl 4 4 Fluorobenzoyl Piperazine in Chemical Biology and Advanced Chemical Applications
Applications in Probe Development for Biological Systems (e.g., fluorescent tags, affinity labels)
The development of chemical probes is essential for interrogating complex biological systems. The piperazine (B1678402) scaffold is an attractive core for such probes due to its chemical tractability and favorable properties. nih.gov The two nitrogen atoms on the piperazine ring offer sites for functionalization, allowing for the attachment of reporter groups like fluorophores or reactive groups for affinity labeling.
Research has demonstrated the successful development of piperazine-based fluorescent probes. For instance, piperazinyl-NBD (7-nitro-1,2,3-benzoxadiazole) derivatives have been created to act as fluorescent sensors for specific biological molecules like hydrogen sulfide. rsc.org The principle often involves a reaction between the target analyte and the probe, leading to a change in fluorescence, such as a "turn-on" or "turn-off" signal. rsc.org Similarly, probes based on benzoyl hydrazine (B178648) derivatives have been synthesized for the selective detection of metal ions like Mg²⁺ in cellular imaging. mdpi.com
Given this precedent, 1-benzoyl-4-(4-fluorobenzoyl)piperazine could serve as a foundational structure for new biological probes. The benzoyl or fluorobenzoyl rings could be further substituted with fluorophores or photo-activatable groups. Alternatively, the core structure itself might be modified to create a reactive handle for covalent attachment to a biological target, transforming it into an affinity label. Such a tool would be invaluable for identifying and studying the specific binding partners of this class of compounds within a cell.
Table 1: Potential Probe Development Strategies for this compound
| Probe Type | Modification Strategy | Potential Application | Example from Literature |
|---|---|---|---|
| Fluorescent Tag | Attachment of a fluorophore (e.g., NBD, fluorescein) to one of the benzoyl rings. | Visualize the subcellular localization and trafficking of the compound. | Piperazinyl-NBD probes for H₂S detection. rsc.org |
| Affinity Label | Incorporation of a reactive group (e.g., electrophile, photo-crosslinker) for covalent bonding. | Irreversibly label and identify specific protein targets. | General concept of affinity labeling in chemical biology. |
Integration into Chemical Tools for Mechanistic Biology Studies
Chemical tools are small molecules used to perturb and study biological pathways. Piperazine derivatives have been identified as inhibitors of various cellular processes, making them excellent candidates for such tools. mdpi.com Mechanistic evaluations have revealed that certain piperazines can inhibit microtubule synthesis, disrupt cell cycle progression, and block angiogenesis, which is the formation of new blood vessels. mdpi.com Furthermore, some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and organization. mdpi.comnih.gov
As a member of this chemical family, this compound holds potential as a chemical tool for mechanistic investigations. By treating cells with this compound and observing the downstream effects, researchers could elucidate its specific molecular targets and pathways of action. For example, if it disrupts microtubule dynamics, it could be used to study processes that depend on a functional cytoskeleton, such as cell division and migration. Its utility lies in its ability to provide temporal control over a biological process, a key advantage of small molecule tools over genetic methods.
Supramolecular Chemistry and Self-Assembly (e.g., crystal engineering)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on designing and controlling the formation of crystalline solids with desired properties. The structure of 1-aroyl-4-arylpiperazines, like this compound, makes them interesting candidates for such studies.
Investigations into related piperazine compounds have shown that their molecules can self-assemble into well-defined supramolecular structures. nih.gov These assemblies are often directed by a combination of weak intermolecular forces, including C—H⋯O and C—H⋯π(arene) hydrogen bonds, as well as aromatic π–π stacking interactions. nih.gov These interactions can link individual molecules into complex architectures like chains, sheets, or three-dimensional frameworks. nih.govnih.gov The specific arrangement is highly dependent on the nature and position of the substituents on the aromatic rings.
The crystal structure of this compound would be dictated by the interplay of the benzoyl and fluorobenzoyl groups. The fluorine atom, in particular, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, potentially leading to unique and predictable packing motifs. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts, providing insight into the forces that govern the self-assembly process. nih.goviucr.org
Development of Advanced Analytical Standards and Reference Materials
The accurate identification and quantification of chemical compounds are critical in many scientific and industrial fields. This requires the availability of highly pure and well-characterized analytical standards and reference materials. As new piperazine derivatives are synthesized and investigated for various applications, the need for corresponding standards becomes essential. unodc.org
The United Nations Office on Drugs and Crime (UNODC) has highlighted the importance of reference materials for the analysis of piperazine derivatives, particularly in forensic contexts. unodc.org For a compound like this compound to be used reliably in research or regulated applications, a certified reference material would need to be established. This involves a rigorous process of synthesis, purification, and characterization using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis, to confirm its identity and purity. mdpi.com The stability of the material under various storage conditions would also need to be assessed. The availability of such a standard would ensure the consistency and comparability of experimental results across different laboratories.
Chemoinformatic Analysis of Piperazine-Containing Compound Collections
Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large chemical datasets. Piperazine is a frequently occurring scaffold in chemical libraries used for drug discovery and chemical biology. nih.govnih.gov Chemoinformatic analyses of these collections can reveal trends in structure-activity relationships (SAR), predict physicochemical and pharmacokinetic (ADME) properties, and help identify novel biological targets for a given compound. nih.gov
Analyzing a large collection of piperazine-containing compounds, including this compound, can provide valuable insights. By comparing its calculated properties (e.g., lipophilicity, polar surface area, molecular weight) to those of known active molecules, researchers can generate hypotheses about its potential biological activities. The two nitrogen atoms, structural rigidity, and capacity for hydrogen bonding often result in favorable properties like water solubility and oral bioavailability, making the piperazine scaffold a desirable feature in these virtual screens. nih.gov Such in silico analyses can prioritize which compounds to synthesize and test in the laboratory, saving time and resources.
Future Outlook and Unanswered Questions in the Research of this compound
The research landscape for this compound is poised for significant expansion, moving from fundamental characterization to functional application. The future will likely focus on realizing its potential in the areas outlined above. A key step will be the synthesis of functionalized derivatives, such as fluorescently tagged versions, to serve as chemical probes for direct visualization and target identification in biological systems.
Several critical questions remain to be answered. While its potential as a tool for mechanistic biology is high, its precise molecular target(s) and mechanism(s) of action are currently unknown. Detailed biochemical and cellular assays are needed to determine if it acts on microtubules, topoisomerases, or other cellular components. In the realm of materials science, a thorough investigation of its crystal structure and self-assembly properties could reveal opportunities for creating novel materials with tailored architectures. Establishing it as a certified analytical reference material is a practical but crucial step for ensuring data quality in future studies. Finally, broader chemoinformatic screening against diverse biological targets could uncover entirely new and unexpected applications for this versatile molecule.
Q & A
Basic Research Questions
What are the optimized synthetic routes for 1-benzoyl-4-(4-fluorobenzoyl)piperazine, and what reaction conditions improve yield?
The synthesis typically involves N-acylation of the piperazine core using benzoyl and 4-fluorobenzoyl chlorides. A stepwise approach is recommended:
- Step 1 : React piperazine with benzoyl chloride under inert conditions (e.g., DCM, 0–5°C) using a base like triethylamine to form 1-benzoylpiperazine.
- Step 2 : Introduce the 4-fluorobenzoyl group at the remaining nitrogen via a second acylation. Use DMF as a solvent and K₂CO₃ as a mild base to minimize side reactions.
Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) achieves >85% purity. Yield optimization requires strict temperature control (<10°C) and stoichiometric excess (1.2 equiv) of acylating agents .
How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC-UV with a C18 column (mobile phase: acetonitrile/water, 70:30, 1 mL/min) and detection at 236 nm.
- ¹H NMR to confirm substitution patterns: aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.4–3.8 ppm), and absence of unreacted piperazine (δ 1.5–2.0 ppm).
- Elemental analysis (C, H, N) to verify stoichiometry. Discrepancies >0.3% indicate impurities .
What standard biological assays are used to evaluate this compound’s bioactivity?
- Antimicrobial : Broth microdilution (MIC assay) against S. aureus and E. coli (concentration range: 1–128 µg/mL).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors, given structural similarity to arylpiperazine pharmacophores .
Advanced Research Questions
How do substituent variations (e.g., halogen position) impact the compound’s supramolecular interactions and stability?
X-ray crystallography reveals that fluorine positioning on the benzoyl group dictates hydrogen bonding and π-π stacking:
- 4-Fluorobenzoyl forms weak C–H⋯O bonds (2.8–3.2 Å), promoting sheet-like molecular packing.
- 2-Fluorobenzoyl analogues exhibit stronger C–H⋯F interactions (2.5 Å), enhancing crystallinity but reducing solubility.
Disordered aroyl rings (e.g., in chloro/bromo derivatives) lower thermal stability (TGA decomposition onset at 180°C vs. 210°C for fluoro derivatives) .
How can computational modeling guide SAR studies for this compound?
- Docking simulations (AutoDock Vina) predict affinity for 5-HT₁A receptors (ΔG ≈ −9.2 kcal/mol) due to coplanar aryl–piperazine conformation .
- DFT calculations (B3LYP/6-31G*) show electron-withdrawing groups (e.g., -F) increase electrophilicity at the piperazine N1, enhancing H-bond donor capacity.
- MD simulations (GROMACS) assess aqueous stability: 4-fluorobenzoyl derivatives exhibit lower solvation-free energy (−45 kJ/mol) than non-fluorinated analogues, correlating with improved membrane permeability .
How should researchers resolve contradictions in bioactivity data across studies?
Case example: A study reports antiplatelet activity (IC₅₀ = 12 µM), while another shows no effect. Potential resolutions:
- Assay variability : Compare protocols (e.g., ADP vs. collagen-induced aggregation).
- Solubility limits : Use DMSO concentrations ≤0.1% to avoid false negatives.
- Metabolite interference : Conduct LC-MS to identify degradation products (e.g., hydrolyzed benzoyl groups).
Cross-validation with in silico ADMET predictions (SwissADME) clarifies bioavailability thresholds .
What advanced analytical techniques characterize its polymorphic forms?
- SC-XRD (Single-crystal X-ray diffraction) resolves unit cell parameters (e.g., Z = 8, space group P2₁/c) and H-bond networks.
- DSC (Differential Scanning Calorimetry) identifies polymorph transitions (endothermic peaks at 125°C and 145°C).
- FT-IR detects conformational changes (C=O stretch shifts from 1680 cm⁻¹ to 1665 cm⁻¹ in amorphous vs. crystalline forms) .
Methodological Considerations
How to mitigate piperazine ring oxidation during long-term storage?
- Lyophilization : Store under argon at −20°C to prevent hydrolysis.
- Antioxidant additives : 0.1% BHT in DMSO stock solutions.
- Protection from light : Amber vials reduce radical-mediated degradation.
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months under these conditions .
What strategies optimize enantiomeric purity for chiral derivatives?
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve R/S enantiomers.
- Asymmetric synthesis : Employ (R)-BINOL-derived catalysts for enantioselective acylation (ee >95%).
- Crystallization-induced diastereomer resolution : Co-crystallize with L-tartaric acid .
How to design derivatives for improved blood-brain barrier (BBB) penetration?
- LogP optimization : Target 2.5–3.5 (calculated via ChemDraw) by introducing lipophilic groups (e.g., methyl, trifluoromethyl).
- PSA reduction : Replace polar substituents (e.g., -OH) with bioisosteres (e.g., -F). PSA <90 Ų correlates with BBB+ permeability.
- P-gp efflux inhibition : Introduce bulky tert-butyl groups at the piperazine N4 to block P-glycoprotein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
